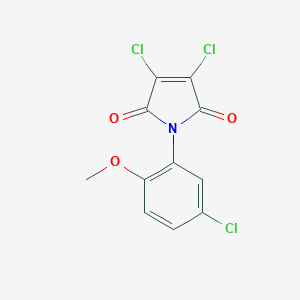
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with a wide range of applications in the scientific research field. It is an organic compound with a molecular weight of 302.9 g/mol, and its chemical structure consists of two chlorine atoms, one nitrogen atom, and three oxygen atoms. This compound has been used for a variety of purposes, including as a reagent in the synthesis of other compounds and as a research tool for the investigation of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a compound structurally related to 3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione, have been developed. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Electron Transport Layers in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP), closely related to the chemical structure of interest, was synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the solar cells (Hu et al., 2015).
Organic Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives, structurally similar to the compound , have been synthesized and display potential applications in organic optoelectronic materials. These derivatives exhibit significant water solubility, making them suitable for use in biological systems (Zhang et al., 2014).
Polymer Solar Cell Building Blocks
A novel electron-deficient derivative of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione, related to this compound, was synthesized and used as a building block for polymer solar cells. These derivatives exhibit small energy band gaps combined with low-lying HOMO energy levels, making them promising materials for bulk heterojunction solar cell applications (Gironda et al., 2012).
Metallo-Supramolecular Polymers
New building blocks based on 1,4-diketopyrrolo[3,4-c]pyrrole (DPP), structurally analogous to this compound, were synthesized for the creation of metallo-supramolecular polymers. These polymers, formed through self-assembly polymerizations with transition metal ions, demonstrate distinct optical properties and low band gaps, which are relevant for various electronic applications (Chen et al., 2014).
Eigenschaften
IUPAC Name |
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO3/c1-18-7-3-2-5(12)4-6(7)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALUWHVLLDHEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)



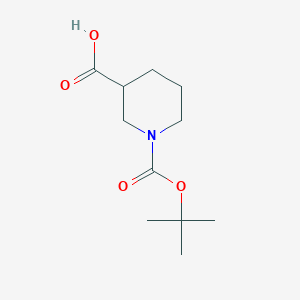
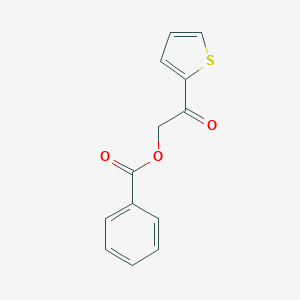
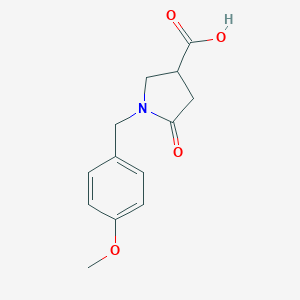
![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)
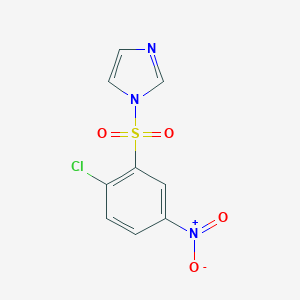
![2-methyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B349345.png)
